molecular formula C8H5Br2F3OS B3369026 2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide CAS No. 223683-76-9

2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide

Cat. No.: B3369026
CAS No.: 223683-76-9
M. Wt: 365.99 g/mol
InChI Key: QPAGZIQQBITHDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide typically involves the bromination of 6-methylphenyl trifluoromethyl sulphoxide. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide involves its interaction with molecular targets through its functional groups. The bromine atoms and trifluoromethyl group can participate in halogen bonding and hydrophobic interactions, while the sulphoxide group can engage in hydrogen bonding and polar interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-methylphenyl sulfone
  • 2,4-Dibromo-6-methylphenyl trifluoromethyl sulfone
  • 2,4-Dibromo-6-methylphenyl trifluoromethyl ether

Uniqueness

2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,5-dibromo-3-methyl-2-(trifluoromethylsulfinyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3OS/c1-4-2-5(9)3-6(10)7(4)15(14)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAGZIQQBITHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)C(F)(F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462117
Record name 1,5-Dibromo-3-methyl-2-(trifluoromethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223683-76-9
Record name 1,5-Dibromo-3-methyl-2-(trifluoromethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide
Reactant of Route 2
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2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide
Reactant of Route 3
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2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide
Reactant of Route 4
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2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide
Reactant of Route 5
2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide
Reactant of Route 6
2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide

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